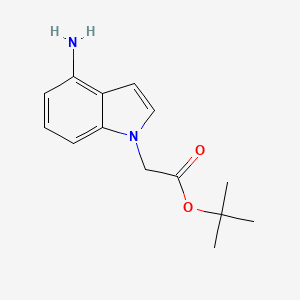

tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(4-aminoindol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)9-16-8-7-10-11(15)5-4-6-12(10)16/h4-8H,9,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIJLLAXPPJCFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=CC2=C(C=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

Esterification: The final step involves the esterification of the indole derivative with tert-butyl bromoacetate under basic conditions to yield this compound.

Chemical Reactions Analysis

tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate serves as a precursor in synthesizing various pharmaceutical agents. Its structural characteristics allow it to be modified into compounds with enhanced biological activity.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes related to disease pathways, making it a candidate for therapeutic agents targeting conditions such as cancer and inflammation.

2. Biological Research

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, potentially effective against various pathogens. This makes it valuable in developing new antibiotics or antifungal agents.

- Anticancer Properties : Research has shown that this compound can inhibit tumor growth in different cancer cell lines, suggesting its utility in cancer therapy .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, which could provide therapeutic benefits in treating inflammatory diseases.

3. Synthetic Chemistry

- Intermediate for Synthesis : This compound is utilized as an intermediate in synthesizing more complex indole derivatives, which are important in various chemical applications, including the development of new materials and catalysts .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring system allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

Tryptophan: An essential amino acid and precursor to serotonin.

Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate is a compound characterized by its indole structure, which is known for its diverse biological activities. This compound features a tert-butyl group and an amino group attached to the indole ring, contributing to its unique properties. It is primarily studied for its potential applications in medicinal chemistry, particularly in cancer research and enzyme inhibition.

- Molecular Formula : C13H16N2O2

- Molecular Weight : Approximately 232.28 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in organic solvents

Target of Action

This compound acts on multiple biological targets due to its structural similarity to natural indole derivatives. It has shown potential interactions with various receptors and enzymes, influencing several biochemical pathways.

Mode of Action

The mode of action of this compound is diverse, depending on specific targets. Indole derivatives are known to exhibit:

- Anticancer Activity : Inducing apoptosis and inhibiting tumor growth.

- Antimicrobial Properties : Potential activity against various pathogens.

- Enzyme Inhibition : Interactions with kinases involved in cancer pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in cancer research. Its structural similarity to other indole derivatives suggests potential anticancer properties. The following table summarizes key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibits tumor growth and induces apoptosis in cancer cells. |

| Antimicrobial | Exhibits activity against various bacteria and fungi. |

| Enzyme Inhibition | Potentially inhibits specific kinases involved in cancer signaling pathways. |

| Antioxidant | May reduce oxidative stress in cells. |

Case Studies and Research Findings

-

Cancer Research :

- Studies have demonstrated that indole derivatives can inhibit cell proliferation across various cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549) cancers. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity against cancer cells .

- Mechanistic Insights :

-

Antimicrobial Studies :

- Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further pharmacological studies aimed at developing new antibiotics .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the reaction of 4-aminoindole with tert-butyl acetate:

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structure and purity of tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the indole backbone and tert-butyl ester group. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in -NMR .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Monitor at 254 nm due to the indole chromophore .

- Single-Crystal X-ray Diffraction : If crystallizable, use X-ray crystallography for unambiguous structural confirmation, as demonstrated for structurally related indole derivatives .

Q. How can researchers optimize the synthesis of tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate on a laboratory scale?

- Methodological Answer :

- Protection of the Amino Group : Use Boc (tert-butoxycarbonyl) protection to prevent side reactions during esterification. Deprotection can be achieved with TFA .

- Coupling Conditions : Employ carbodiimide-based coupling agents (e.g., HATU) for acetoxylation of the indole nitrogen. Optimize reaction temperature (typically 0–25°C) to minimize decomposition .

- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data for tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate?

- Methodological Answer :

- Dynamic Effects in NMR : If unexpected splitting occurs in -NMR, consider variable-temperature NMR to detect conformational exchange broadening .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., -indole) to assign overlapping signals.

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ORCA .

Q. What strategies are effective for improving the stability of tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate in solution?

- Methodological Answer :

- Solvent Selection : Avoid protic solvents (e.g., MeOH) that may hydrolyze the ester. Use anhydrous DCM or THF for long-term storage .

- Temperature Control : Store solutions at –20°C under inert gas (N or Ar) to prevent oxidation of the amino group .

- Additives : Include radical scavengers (e.g., BHT) at 0.1% w/v to inhibit degradation in polar aprotic solvents .

Q. How can regioselectivity challenges during functionalization of the indole core be addressed?

- Methodological Answer :

- Directing Groups : Introduce a temporary directing group (e.g., pyridyl) at the C3 position to steer electrophilic substitution to the C4 amino site .

- Transition Metal Catalysis : Use Pd-catalyzed C–H activation for selective acetoxylation. For example, Pd(OAc) with PhI(OAc) as an oxidant .

- Steric Control : Leverage the tert-butyl group’s bulk to block undesired reaction pathways .

Data Interpretation and Experimental Design

Q. What experimental controls are critical when studying the reactivity of tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate in cross-coupling reactions?

- Methodological Answer :

- Blank Reactions : Run parallel reactions without catalysts to identify non-catalytic pathways.

- Internal Standards : Add a known inert compound (e.g., triphenylmethane) to monitor reaction progress via GC-MS .

- Competition Experiments : Compare reactivity with substituted indoles (e.g., 5-methoxy vs. 4-amino derivatives) to quantify electronic effects .

Q. How should researchers analyze conflicting mass spectrometry (MS) and elemental analysis data for this compound?

- Methodological Answer :

- High-Resolution MS (HRMS) : Use electrospray ionization (ESI)-HRMS to distinguish between molecular ions and adducts (e.g., [M+H] vs. [M+Na]).

- Combustion Analysis : Perform elemental analysis (C, H, N) in triplicate to validate purity. Discrepancies >0.4% suggest impurities .

- Degradation Studies : Incubate the compound under accelerated conditions (e.g., 40°C, 75% humidity) to identify labile functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.